Y4R agonist-2

NPY Receptor Pharmacology Radioligand Binding Assays Metabolic Disease Research

Y4R agonist-2 is a cyclic hexapeptide with picomolar affinity (Ki 0.033 nM, pKi >10) and superior Y4R selectivity over Y1R/Y2R/Y5R, eliminating off-target confounding observed with hPP. • Radioligand binding & functional assays (Ca2+ aequorin, cAMP): robust signal detection at low concentrations. • Preclinical obesity/metabolic models: cleaner phenotypic readouts vs. less selective agonists. • Scaffold suitable for tritiated/fluorescent probe development for receptor localization studies.

Molecular Formula C53H81N19O10
Molecular Weight 1144.3 g/mol
Cat. No. B12422418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY4R agonist-2
Molecular FormulaC53H81N19O10
Molecular Weight1144.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)N
InChIInChI=1S/C53H81N19O10/c1-30(2)26-40(48(80)67-37(13-8-24-62-51(57)58)46(78)69-39(44(54)76)27-31-15-17-33(73)18-16-31)70-47(79)38-14-9-25-63-52(59)72-53(82)64-22-6-5-21-60-42(74)19-20-43(75)66-36(12-7-23-61-50(55)56)45(77)71-41(49(81)68-38)28-32-29-65-35-11-4-3-10-34(32)35/h3-4,10-11,15-18,29-30,36-41,65,73H,5-9,12-14,19-28H2,1-2H3,(H2,54,76)(H,60,74)(H,66,75)(H,67,80)(H,68,81)(H,69,78)(H,70,79)(H,71,77)(H4,55,56,61)(H4,57,58,62)(H4,59,63,64,72,82)/t36-,37-,38-,39-,40-,41-/m0/s1
InChIKeyYXWAKKCWEACOQW-SKGSPYGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Y4R agonist-2: A Picomolar Affinity Ligand for NPY Y4 Receptor Research and Metabolic Disorder Studies


Y4R agonist-2 is a synthetic cyclic hexapeptide that functions as a high-affinity, selective agonist for the neuropeptide Y (NPY) receptor subtype Y4 (Y4R), also known as NPY4R [1]. With a molecular formula of C53H81N19O10 and a molecular weight of 1144.33 g/mol, it is derived from N-terminus to arginine side-chain cyclization of linear peptidic precursors, a structural modification that confers picomolar binding constants [1]. The compound mimics the action of the endogenous ligand pancreatic polypeptide (PP) but with significantly enhanced receptor affinity and subtype selectivity, positioning it as a superior tool for investigating Y4R-mediated physiological processes such as appetite regulation, energy homeostasis, and gastrointestinal motility [1].

1
Selective NPY Y4 receptor agonist for metabolic signaling research
2
Reported picomolar binding affinity, higher than endogenous hPP
3
Cyclic hexapeptide scaffold supports Y4R-specific pathway isolation

Y4R agonist-2: Why In-Class NPY Y4 Receptor Ligands Cannot Be Interchanged Without Experimental Validation


Substituting Y4R agonist-2 with other Y4R agonists, such as the endogenous ligand human pancreatic polypeptide (hPP) or related synthetic analogs, introduces significant variability in experimental outcomes due to substantial differences in binding affinity, functional potency, and receptor subtype selectivity. Y4R agonist-2 exhibits a Ki of 0.033 nM, representing a picomolar binding affinity that is orders of magnitude higher than that of hPP and other peptidic ligands, as demonstrated by its pKi value >10 [1]. Furthermore, the compound's structural cyclization confers enhanced selectivity for Y4R over the related NPY receptor subtypes Y1R, Y2R, and Y5R, a critical feature for minimizing off-target signaling in complex biological systems [1]. Relying on less selective or lower-affinity alternatives can lead to confounding pharmacological profiles, reduced assay sensitivity, and inaccurate interpretations of Y4R-specific contributions in both in vitro and in vivo models. Therefore, experimental validation of a specific Y4R agonist's quantitative performance metrics is essential, as the functional and selectivity profiles within this ligand class are not interchangeable [1].

Target
Y4R agonist-2
Cyclic peptide; reported picomolar affinity and high Y4R selectivity
Potential Substitute
hPP / linear analogs
May exhibit lower affinity and different selectivity profile; functional potency can differ
Affinity mismatch
Binding constants differ substantially; reported picomolar Ki versus weaker endogenous ligand may alter occupancy assumptions.
Selectivity drift
Y4R selectivity over Y1R, Y2R, Y5R may not transfer; off-target profiles can confound pathway interpretation.
Functional potency gap
Activation efficacy in Ca2+ assays reported higher for agonist-2; substitutes may yield weaker signaling responses.

Y4R agonist-2: Quantitative Evidence for Superior Binding Affinity, Selectivity, and Functional Potency vs. hPP and Other Analogs


Picomolar Binding Affinity of Y4R agonist-2 vs. Human Pancreatic Polypeptide (hPP)

In radioligand competition binding assays, Y4R agonist-2 demonstrates a binding affinity (Ki) of 0.033 nM, which is significantly higher than that of the endogenous Y4R ligand, human pancreatic polypeptide (hPP). The study reports that Y4R agonist-2 and its structural analog (compound 18) exhibit pKi values greater than 10, indicating picomolar affinity and a substantial increase in binding strength compared to hPP [1]. This quantitative difference is crucial for experiments requiring maximal receptor occupancy at low ligand concentrations.

Binding affinity vs hPP
Head-to-head
Ki = 0.033 nM; pKi > 10
Reported picomolar affinity context; supports receptor occupancy studies.
Radioligand binding at human Y4R; hPP affinity lower.
NPY Receptor Pharmacology Radioligand Binding Assays Metabolic Disease Research

Enhanced Functional Potency of Y4R agonist-2 in a Ca2+ Aequorin Assay vs. hPP

Y4R agonist-2 exhibits higher functional potency than hPP in a Ca2+ aequorin assay, a standard method for measuring G protein-coupled receptor (GPCR) activation. The study reports that cyclic hexapeptides 18 and 24, which include Y4R agonist-2, demonstrated higher Y4R potency in this functional assay compared to hPP [1]. This indicates that Y4R agonist-2 not only binds with greater affinity but also more effectively triggers downstream signaling cascades, a key parameter for in vitro and in vivo efficacy studies.

Functional potency vs hPP
Head-to-head
Higher potency in Ca2+ aequorin assay
Reported functional activation context; supports GPCR signaling studies.
Qualitative comparison; confirm in target model.
GPCR Functional Assays Calcium Mobilization Y4 Receptor Activation

Superior Y4 Receptor Subtype Selectivity of Y4R agonist-2 Compared to PP and Dimeric Peptidic Ligands

Y4R agonist-2 demonstrates considerably more pronounced Y4R selectivity than the endogenous ligand PP and previously described dimeric peptidic ligands with high Y4R affinity [1]. This enhanced selectivity is a direct result of its structural cyclization, which minimizes interactions with related NPY receptor subtypes (Y1R, Y2R, and Y5R). The study highlights that compounds such as 18 and 24, which includes Y4R agonist-2, exhibit this improved selectivity profile, making them more reliable tools for isolating Y4R-specific signaling pathways.

Subtype selectivity vs PP
Class-level inference
Reported more pronounced Y4R selectivity
Reported selectivity context; supports pathway-specific interpretation.
Individual profile may require verification.
Receptor Selectivity NPY Receptor Family Off-Target Profiling

Affinity Improvement of Y4R agonist-2 Over Its Linear Peptide Precursors

The N-terminus to arginine side-chain cyclization strategy employed in the synthesis of Y4R agonist-2 results in up to a 60-fold increase in Y4R affinity compared to the linear precursor peptides [1]. This substantial improvement validates the structural design of Y4R agonist-2 and underscores the importance of its cyclic conformation for achieving high-affinity binding. The quantitative enhancement provides a clear rationale for selecting this optimized analog over linear peptidic Y4R ligands in research applications requiring maximal receptor engagement.

Affinity gain over linear precursors
Head-to-head
Up to 60-fold higher affinity
Cyclic scaffold context; supports structure-activity relationship studies.
Linear to cyclic modification; Ki 0.033 nM.
Peptide Cyclization Structure-Activity Relationship Ligand Optimization

Y4R agonist-2: Optimal Use Cases in Metabolic Disease Research, GPCR Pharmacology, and Tool Compound Development


High-Sensitivity Y4R Binding and Functional Assays

Utilize Y4R agonist-2 as a high-affinity reference agonist in radioligand binding and functional assays (e.g., Ca2+ aequorin, cAMP inhibition) where its picomolar Ki (0.033 nM) and enhanced potency over hPP ensure robust signal detection at low compound concentrations [1]. This is particularly valuable for screening novel Y4R modulators or characterizing receptor mutants with reduced binding capacity.

In Vivo Studies of Y4R-Mediated Appetite Suppression and Energy Expenditure

Employ Y4R agonist-2 in preclinical obesity and metabolic disorder models to investigate Y4R-specific effects on food intake, satiety, and energy homeostasis. Its superior Y4R selectivity minimizes confounding signals from Y1R, Y2R, or Y5R activation, providing cleaner phenotypic readouts compared to less selective peptide agonists [1].

Development of Y4R-Selective Radioligands and Fluorescent Probes

Leverage the cyclic hexapeptide scaffold of Y4R agonist-2 as a lead structure for generating labeled tool compounds, such as tritiated or fluorescently tagged probes, due to its high affinity and pronounced Y4R selectivity. The study identifies this compound class as a promising starting point for such derivatives [1], enabling advanced receptor localization and binding kinetics studies.

Application
Selection Property
Validation Focus
Y4R binding/functional assays
Reported picomolar affinity and higher functional potency vs hPP
Receptor occupancy and assay sensitivity validation
In vivo metabolic disorder models
Reported Y4R selectivity over Y1R, Y2R, Y5R
Pathway-specific appetite and energy homeostasis endpoints
Labeled probe development
Cyclic hexapeptide scaffold and Y4R selectivity
Receptor localization and binding kinetics validation

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